molecular formula C21H29N3O3 B10827531 EDMB-4en-PINACA

EDMB-4en-PINACA

Cat. No.: B10827531
M. Wt: 371.5 g/mol
InChI Key: GVDSDIBXUGMOMD-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of EDMB-4en-PINACA involves the reaction of ethyl 3,3-dimethyl-2-aminobutanoate with 1-(pent-4-en-1-yl)-1H-indazole-3-carboxylic acid. The reaction typically occurs in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: EDMB-4en-PINACA undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

EDMB-4en-PINACA is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and forensic science. Some of its applications include:

Mechanism of Action

EDMB-4en-PINACA exerts its effects by binding to cannabinoid receptors, primarily the CB1 receptor, as a full agonist. This binding activates the receptor and triggers a cascade of intracellular signaling pathways, leading to various physiological and psychoactive effects. The compound’s high affinity for the CB1 receptor contributes to its potency and efficacy .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H29N3O3

Molecular Weight

371.5 g/mol

IUPAC Name

ethyl (2S)-3,3-dimethyl-2-[(1-pent-4-enylindazole-3-carbonyl)amino]butanoate

InChI

InChI=1S/C21H29N3O3/c1-6-8-11-14-24-16-13-10-9-12-15(16)17(23-24)19(25)22-18(21(3,4)5)20(26)27-7-2/h6,9-10,12-13,18H,1,7-8,11,14H2,2-5H3,(H,22,25)/t18-/m1/s1

InChI Key

GVDSDIBXUGMOMD-GOSISDBHSA-N

Isomeric SMILES

CCOC(=O)[C@H](C(C)(C)C)NC(=O)C1=NN(C2=CC=CC=C21)CCCC=C

Canonical SMILES

CCOC(=O)C(C(C)(C)C)NC(=O)C1=NN(C2=CC=CC=C21)CCCC=C

Origin of Product

United States

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